N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
Description
N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a heterocyclic compound featuring a tetraazatetracyclic core with a sulfur (thia) atom and a 4-methoxyphenylacetamide substituent. Its complex structure includes fused nitrogen-containing rings, which are characteristic of bioactive molecules, often associated with antimicrobial, antitumor, or enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-13-8-6-12(7-9-13)22-16(26)10-25-20(27)24-11-21-19-17(18(24)23-25)14-4-2-3-5-15(14)29-19/h6-9,11H,2-5,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPDQEUOILXMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound is compared to structurally related molecules, focusing on substituents, heteroatoms, ring systems, and physicochemical properties.
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance solubility compared to the 2,6-dimethylphenyl analog .
- Heteroatom Influence : Replacing sulfur (thia) with oxygen (trioxa) in the trioxa analog likely reduces metabolic stability but improves oxidative resistance.
Physicochemical and Stability Comparisons
Table 2: Stability and Toxicity Data
Key Observations :
- Toxicity Gaps : Most analogs lack comprehensive toxicity profiles, highlighting the need for further testing.
Methodological Context
- Synthesis: Marine actinomycetes and plant-derived biomolecules are common sources of structurally similar bioactive compounds, suggesting possible biosynthesis routes.
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